molecular formula C14H21N3O B086169 1-Benzyl-4-(methylamino)piperidine-4-carboxamide CAS No. 1024-11-9

1-Benzyl-4-(methylamino)piperidine-4-carboxamide

Cat. No.: B086169
CAS No.: 1024-11-9
M. Wt: 247.34 g/mol
InChI Key: YSCWOBPZXSXBGB-UHFFFAOYSA-N
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Description

Historical Development of Piperidine-4-carboxamide Research

Piperidine-4-carboxamide derivatives emerged as critical scaffolds in medicinal chemistry following the isolation of natural piperidine alkaloids like coniine and piperine in the 19th century. Early synthetic efforts in the 1960s focused on modifying the piperidine core to enhance bioactivity, with van de Westeringh et al. (1964) pioneering the synthesis of 4-amino-piperidinecarboxamides as potential analgesics. The 1980s saw advancements in stereochemical control, enabling selective N-alkylation and carboxamide functionalization. By the 2000s, piperidine-4-carboxamides became central to kinase inhibitor development, exemplified by Bryan et al. (2012), who optimized ALK inhibitors using X-ray crystallography-guided design.

Key Historical Milestones:

Year Development Significance
1850 Isolation of piperidine from black pepper Established natural occurrence
1964 First synthetic 4-aminopiperidinecarboxamides Demonstrated analgesic potential
2006 TAK-220 as CCR5 antagonist for HIV Validated antiviral applications
2012 ALK inhibitor optimization Catalyzed cancer drug research

1-Benzyl-4-(methylamino)piperidine-4-carboxamide in Contemporary Academic Literature

Recent studies highlight the compound’s versatility:

  • Kinase Inhibition : The methylamino group enhances hydrogen bonding with ALK’s DFG motif (IC₅₀ = 0.174 μM). Structural analogs show >100-fold selectivity over IGF1R.
  • Antiviral Activity : Modifications to the benzyl group improved CCR5 binding (Kd = 3.5 nM) and metabolic stability (t₁/₂ = 4.2 hrs in human microsomes).
  • Antiproliferative Effects : Hybrid derivatives with pyrimidine moieties inhibit leukemia cell proliferation (EC₅₀ = 1.1 nM).

A 2020 study identified 4-phenylpiperidine-2-carboxamide analogs as serotonin 5-HT₂c receptor modulators, achieving 85% oral bioavailability in primates. Computational models reveal that the benzyl group engages in π-π stacking with TRP130 in transmembrane domain 3.

Importance Within Medicinal Chemistry Research Paradigms

The compound addresses three key challenges in drug design:

  • Metabolic Stability : Carboxamide substitution reduces CYP450-mediated oxidation, as shown in TAK-220 (CLhep = 12 mL/min/kg).
  • Target Selectivity : The methylamino-benzyl motif discriminates between ALK and structurally similar ROS1 kinases (ΔGbind = -2.3 kcal/mol).
  • Synthetic Accessibility : Modular synthesis enables rapid diversification; a 2018 protocol achieved 92% yield via Ugi four-component reaction.

Comparative Bioactivity Profiles:

Target IC₅₀ (nM) Selectivity Ratio (vs. Closest Ortholog)
ALK 174 120 (IGF1R)
CCR5 3.5 450 (CXCR4)
5-HT₂c 42 38 (5-HT₂a)

Position in Nitrogen-Containing Heterocyclic Compound Research

Piperidine-4-carboxamides represent 18% of nitrogen heterocycles in FDA-approved drugs (2013–2023), surpassing pyrimidines (12%) and morpholines (9%). Their prevalence stems from:

  • Conformational Flexibility : Chair-to-boat transitions enable adaptation to diverse binding pockets.
  • Hydrogen-Bond Capacity : The carboxamide group averages 2.7 H-bonds per target complex.
  • Biosynthetic Relevance : 23% of marine alkaloids contain piperidine subunits, inspiring synthetic analogs.

Nitrogen Heterocycle Prevalence in Drugs (2024 Data):

Heterocycle Frequency (%) Key Therapeutic Area
Piperidine 18 Oncology, CNS
Pyridine 22 Infectious Diseases
Pyrazole 9 Inflammation

Structural hybridization strategies, such as appending spirocyclic or fused rings, have expanded applications into neurodegeneration and antibiotic resistance.

Properties

IUPAC Name

1-benzyl-4-(methylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21N3O/c1-16-14(13(15)18)7-9-17(10-8-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSCWOBPZXSXBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H21N3O
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DSSTOX Substance ID

DTXSID50145036
Record name 1-Benzyl-4-(methylamino)piperidine-4-carboxamide
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Molecular Weight

247.34 g/mol
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CAS No.

1024-11-9
Record name 4-(Methylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
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Record name 1-Benzyl-4-(methylamino)piperidine-4-carboxamide
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Record name 1-benzyl-4-(methylamino)piperidine-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(methylamino)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, followed by in-line purification techniques such as distillation and filtration. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(methylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1-Benzyl-4-(methylamino)piperidine-4-carboxamide is primarily studied for its neuropharmacological properties . Research indicates that it may interact with several neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. These interactions suggest potential applications in treating mood disorders and cognitive dysfunctions.

Potential Therapeutic Uses

  • Mood Disorders : Due to its influence on serotonin receptors, the compound may be beneficial in developing antidepressants.
  • Cognitive Enhancement : Its dopaminergic activity could lead to applications in treating conditions like ADHD or cognitive decline.
  • Analgesic Properties : Similar compounds have been explored for pain relief, indicating a possible avenue for this compound in pain management therapies.

Analytical Chemistry Applications

The compound is also notable for its use in analytical chemistry , particularly in the separation and purification processes. High-Performance Liquid Chromatography (HPLC) techniques have been developed for isolating this compound from complex mixtures.

HPLC Methodology

  • Column Type : Newcrom R1 HPLC columns are employed for the separation of this compound.
  • Mobile Phase Composition : A mixture of acetonitrile, water, and phosphoric acid is typically used, although formic acid is recommended for mass spectrometry applications.
  • Scalability : The method is scalable for preparative separations, making it suitable for pharmacokinetic studies and impurity analysis .

Mechanistic Studies

Studies involving receptor binding affinity have shown that this compound binds to various receptors, which is essential for understanding its pharmacodynamics. This knowledge can guide the design of new therapeutic agents targeting specific pathways.

Case Studies

Several case studies highlight the compound's potential:

  • Neurotransmitter Interaction : A study demonstrated that the compound influences serotonin receptor activity, suggesting its role in mood regulation.
  • Pain Management Research : Investigations into analogs have revealed analgesic effects, paving the way for further exploration of this compound's pain-relieving properties.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be understood better when compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-piperidinonePiperidine ring, benzyl groupPrecursor for various derivatives
1-Benzyl-4-(dimethylamino)piperidineDimethylamino substituentPotentially different pharmacological profile
1-Benzyl-3-(methylamino)piperidineVariation in nitrogen positionMay exhibit different receptor selectivity
N-(1-Benzyl)-4-methoxycarbonylpiperidinylMethoxycarbonyl groupExplored for distinct pharmacological properties

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(methylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A. 4-Anilino-1-benzylpiperidine-4-carboxamide (C₁₉H₂₃N₃O)

  • Substituents: Phenylamino (C₆H₅NH) at the 4-position.
  • Applications : Intermediate in benzylfentanyl synthesis, indicating opioid receptor interactions .

B. 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (C₂₂H₂₇N₃O)

  • Substituents: Benzoylaminoethyl chain.
  • Key Differences: The extended hydrophobic chain enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.12 μM) by interacting with the enzyme’s peripheral anionic site .

C. 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile (C₁₄H₁₉N₃)

  • Substituents : Nitrile (CN) instead of carboxamide.
  • Key Differences : The nitrile group increases lipophilicity (LogP = 1.65) , favoring blood-brain barrier penetration but reducing solubility. The carboxamide’s CONH₂ group improves aqueous solubility and target affinity via hydrogen bonding.

Pharmacological Activity

  • AChE Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine: IC₅₀ = 0.02 μM, demonstrating that bulky aromatic substituents enhance potency . 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine: Targets Alzheimer’s disease via dual AChE inhibition and NMDA receptor modulation . The methylamino-carboxamide combination in the target compound may balance potency and selectivity.
  • Antihypertensive Agents :

    • 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide : Inhibits T-type calcium channels (IC₅₀ = 0.8 μM) . The benzyl group in the target compound may reduce cardiovascular activity but enhance CNS targeting.
  • Antiviral Applications :

    • N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : Shows SARS-CoV-2 protease inhibition . Structural flexibility (e.g., fluorobenzyl groups) highlights the piperidine-carboxamide scaffold’s versatility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
1-Benzyl-4-(methylamino)piperidine C₁₃H₂₀N₂ 204.32 ~1.8 Methylamino, benzyl
4-Anilino-1-benzylpiperidine-4-carboxamide C₁₉H₂₃N₃O 309.41 ~2.5 Phenylamino, carboxamide
1-Benzyl-4-(methylamino)piperidine-4-carbonitrile C₁₄H₁₉N₃ 229.32 1.65 Methylamino, nitrile
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine C₂₂H₂₇N₃O 361.47 ~3.2 Benzoylaminoethyl

Biological Activity

1-Benzyl-4-(methylamino)piperidine-4-carboxamide, a compound with the molecular formula C16H22N2O, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, interactions with neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a methylamino group, which contributes to its unique pharmacological profile. Its molecular weight is approximately 247.34 g/mol, and it exhibits properties typical of amides, such as potential interactions with various biological targets.

Research indicates that this compound interacts primarily with neurotransmitter systems, particularly:

  • Dopaminergic Pathways : Evidence suggests that the compound may enhance dopaminergic transmission, which is crucial for mood regulation and cognitive functions.
  • Serotonergic Pathways : It may also influence serotonergic signaling, potentially offering therapeutic benefits in mood disorders.

These interactions hint at its utility in treating conditions such as depression and anxiety disorders.

Neuropharmacology

The compound's structural similarity to psychoactive substances positions it as a candidate for exploring neuropharmacological effects. Studies have demonstrated its potential in modulating neurotransmitter release and receptor activity:

  • Binding Affinity Studies : Interaction studies have shown that this compound binds to various receptors, including serotonin and dopamine receptors. This binding affinity is critical for understanding its pharmacodynamics and therapeutic potential .

Antiviral Activity

Recent investigations have identified related piperidine compounds as effective inhibitors of viral infections, particularly influenza. Specifically, derivatives similar to this compound have been shown to inhibit hemagglutinin-mediated membrane fusion in influenza viruses, suggesting a novel mechanism of action against viral pathogens .

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-piperidinonePiperidine ring, benzyl groupPrecursor for various derivatives
1-Benzyl-4-(dimethylamino)piperidineDimethylamino substituentPotentially different pharmacological profile
N-(1-Benzyl)-4-methoxycarbonylpiperidinylMethoxycarbonyl groupExplored for distinct pharmacological properties

This table highlights how the specific combination of functional groups in this compound may lead to distinct therapeutic effects compared to its analogs.

Case Studies and Research Findings

A notable study explored the compound's neuropharmacological effects through in vivo models. The findings indicated significant alterations in behavior consistent with enhanced dopaminergic activity. The study utilized behavioral assays to assess anxiety-like behaviors in rodent models, revealing that administration of the compound resulted in reduced anxiety levels compared to control groups .

Another investigation focused on the antiviral properties of related piperidine derivatives. The study highlighted that specific modifications to the benzyl group significantly enhanced antiviral efficacy against H1N1 influenza virus, underscoring the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-(methylamino)piperidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving nucleophilic substitution and carboxamide formation. For example, benzyl chloride reacts with piperidine derivatives to introduce the benzyl group, followed by methylamination and carboxamide functionalization. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically impact yield. Polar aprotic solvents like DMF enhance nucleophilicity, while controlled temperatures (60–80°C) minimize side reactions. Purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.
  • HPLC with UV detection (λ = 220–280 nm) to assess purity (>95% recommended for biological assays).
  • Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
    Cross-validate results with elemental analysis (C, H, N) to ensure stoichiometric consistency .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for methylation or benzylation steps.
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and optimize dielectric environments.
  • Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation) or temperature profiles. Computational workflows reduce experimental trial-and-error by >40% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using uniform protocols (e.g., cell lines, incubation times).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies to account for concentration-dependent effects.
  • Target Validation : Apply CRISPR knockout models to confirm specificity for purported receptors (e.g., GPCRs) .

Q. What is the role of the benzyl group in modulating the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Steric Effects : The benzyl group at the 1-position increases steric bulk, reducing off-target binding in enzymatic assays.
  • Electronic Effects : The aromatic ring stabilizes charge-transfer interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
  • Structure-Activity Relationship (SAR) : Comparative studies with non-benzylated analogs show a 3–5-fold decrease in binding affinity, confirming its critical role .

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